3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazinone core with a but-2-yn-1-yloxy substituent at the 3-position and a methyl group at the 1-position
Mechanism of Action
Target of Action
The primary target of 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the process of shedding, where it cleaves the membrane-bound precursor of TNF-alpha to its mature soluble form .
Mode of Action
The compound interacts with ADAM17, inhibiting its function .
Biochemical Pathways
The inhibition of ADAM17 affects the ADAM17/Notch pathway . This pathway is involved in various cellular processes, including cell-cell communication, embryogenesis, and development. By inhibiting ADAM17, the compound disrupts the normal functioning of this pathway, which can have downstream effects on these cellular processes .
Result of Action
The inhibition of ADAM17 by this compound leads to a decrease in the availability of soluble TNF-alpha . This can have various molecular and cellular effects, depending on the specific roles of TNF-alpha in different cellular contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step synthetic routes. One common method includes the reaction of 1-methyl-1,2-dihydropyrazin-2-one with but-2-yn-1-ol in the presence of a suitable base and a catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The but-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol: This compound shares the but-2-yn-1-yloxy group but has a different core structure.
(3S)-1-{[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol: Another compound with a similar substituent but a different heterocyclic core.
Uniqueness
3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific combination of a pyrazinone core with a but-2-yn-1-yloxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-but-2-ynoxy-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-4-7-13-8-9(12)11(2)6-5-10-8/h5-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDFNJWWUQWNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CN(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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